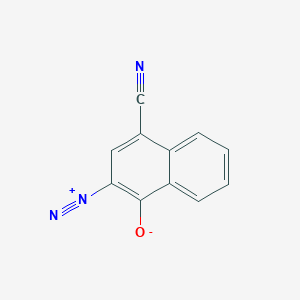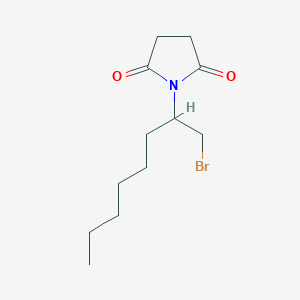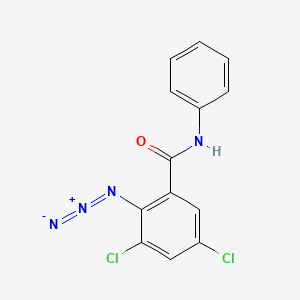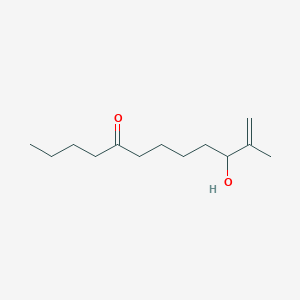
4-Cyano-2-diazonionaphthalen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-2-diazonionaphthalen-1-olate is a chemical compound with the molecular formula C₁₁H₅N₃O It is known for its unique structure, which includes a cyano group and a diazonium group attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-diazonionaphthalen-1-olate typically involves the diazotization of 4-cyano-2-aminonaphthalene. The process begins with the nitration of naphthalene to form 4-nitronaphthalene, followed by reduction to yield 4-aminonaphthalene. The amino group is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt, which is subsequently converted to the diazonium naphthalen-1-olate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyano-2-diazonionaphthalen-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the diazonium group to an amino group.
Substitution: The diazonium group can participate in electrophilic substitution reactions, forming azo compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often involve reagents like phenols and aromatic amines under acidic conditions.
Major Products
Oxidation: Naphthoquinones
Reduction: 4-Cyano-2-aminonaphthalene
Substitution: Azo compounds
Wissenschaftliche Forschungsanwendungen
4-Cyano-2-diazonionaphthalen-1-olate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 4-Cyano-2-diazonionaphthalen-1-olate involves its reactivity with nucleophiles. The diazonium group is highly reactive and can form covalent bonds with various nucleophilic species, leading to the formation of new compounds. This reactivity is exploited in the synthesis of azo dyes and other complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyanoquinazoline: Shares the cyano group but differs in the core structure.
4-Cyano-2-aminonaphthalene: Precursor in the synthesis of 4-Cyano-2-diazonionaphthalen-1-olate.
4-Cyano-2-nitronaphthalene: Another related compound with a nitro group instead of a diazonium group.
Eigenschaften
CAS-Nummer |
88429-05-4 |
|---|---|
Molekularformel |
C11H5N3O |
Molekulargewicht |
195.18 g/mol |
IUPAC-Name |
4-cyano-2-diazonionaphthalen-1-olate |
InChI |
InChI=1S/C11H5N3O/c12-6-7-5-10(14-13)11(15)9-4-2-1-3-8(7)9/h1-5H |
InChI-Schlüssel |
KXPSUAVWCZHCJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=C2[O-])[N+]#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)

![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)

![N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14378833.png)
![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)

methanone](/img/structure/B14378853.png)



![3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one](/img/structure/B14378869.png)


